molecular formula C28H22FNO4 B2893175 (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid CAS No. 2350147-82-7

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid

Cat. No.: B2893175
CAS No.: 2350147-82-7
M. Wt: 455.485
InChI Key: BVVMQSXHKKYXNK-SANMLTNESA-N
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Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluoronaphthyl moiety. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with 4-fluoronaphthalene-1-carboxylic acid using a coupling reagent like HATU or EDCI in the presence of a base such as DIPEA.

    Deprotection: The final step involves the removal of the Fmoc protecting group using a base like piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoronaphthyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted naphthalenes.

Scientific Research Applications

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Proteins and enzymes that recognize the Fmoc group.

    Pathways Involved: The compound can inhibit or activate specific pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a fluoronaphthyl group.

    (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-chloronaphthalen-1-yl)propanoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

    Fluoronaphthyl Moiety: The presence of the fluoronaphthyl group imparts unique chemical properties, such as increased stability and reactivity.

    Fmoc Protection: The Fmoc group provides stability during peptide synthesis, making it a preferred choice for researchers.

This detailed overview covers the essential aspects of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid, from its synthesis to its applications and unique characteristics

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FNO4/c29-25-14-13-17(18-7-1-6-12-23(18)25)15-26(27(31)32)30-28(33)34-16-24-21-10-4-2-8-19(21)20-9-3-5-11-22(20)24/h1-14,24,26H,15-16H2,(H,30,33)(H,31,32)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVMQSXHKKYXNK-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C5=CC=CC=C45)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C5=CC=CC=C45)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2350147-82-7
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoronaphthalen-1-yl)propanoic acid
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